molecular formula C20H17ClN4O B296316 6-(4-Chlorophenyl)-3-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

6-(4-Chlorophenyl)-3-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B296316
M. Wt: 364.8 g/mol
InChI Key: SAAMPEXJDJWKLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Chlorophenyl)-3-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine, also known as CMMP, is a small molecule that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been studied extensively for its ability to modulate various biological pathways, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-3-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is not fully understood, but it is believed to act through several pathways, including the inhibition of various enzymes and receptors. 6-(4-Chlorophenyl)-3-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling and proliferation. It also modulates the activity of ion channels and receptors, which are involved in the transmission of nerve impulses.
Biochemical and Physiological Effects:
6-(4-Chlorophenyl)-3-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine has been shown to have several biochemical and physiological effects, including the modulation of cell signaling pathways, reduction of inflammation, and improvement of cognitive function. It has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of 6-(4-Chlorophenyl)-3-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine in lab experiments is its ability to modulate various biological pathways, making it a versatile tool for studying different diseases. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 6-(4-Chlorophenyl)-3-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine, including the development of new derivatives with improved pharmacological properties, the exploration of its potential applications in other diseases, and the elucidation of its mechanism of action. Additionally, further studies on the safety and toxicity of 6-(4-Chlorophenyl)-3-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine are necessary before it can be considered for clinical use.

Synthesis Methods

The synthesis of 6-(4-Chlorophenyl)-3-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine involves several steps, including the condensation of 2-methoxybenzaldehyde and 4-chlorobenzaldehyde with ethyl acetoacetate, followed by cyclization and N-alkylation. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

6-(4-Chlorophenyl)-3-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 6-(4-Chlorophenyl)-3-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. Inflammatory diseases such as rheumatoid arthritis and multiple sclerosis have also been targeted with 6-(4-Chlorophenyl)-3-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine due to its ability to modulate the immune system. In neurological disorders, 6-(4-Chlorophenyl)-3-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine has been shown to improve cognitive function and reduce neuroinflammation.

properties

Molecular Formula

C20H17ClN4O

Molecular Weight

364.8 g/mol

IUPAC Name

6-(4-chlorophenyl)-3-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C20H17ClN4O/c1-12-18(15-5-3-4-6-17(15)26-2)20-23-11-16(19(22)25(20)24-12)13-7-9-14(21)10-8-13/h3-11H,22H2,1-2H3

InChI Key

SAAMPEXJDJWKLQ-UHFFFAOYSA-N

SMILES

CC1=NN2C(=C(C=NC2=C1C3=CC=CC=C3OC)C4=CC=C(C=C4)Cl)N

Canonical SMILES

CC1=NN2C(=C(C=NC2=C1C3=CC=CC=C3OC)C4=CC=C(C=C4)Cl)N

solubility

0.2 [ug/mL]

Origin of Product

United States

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